FM19G11

Beschreibung

structure in first source

Structure

3D Structure

Eigenschaften

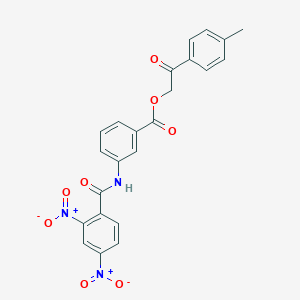

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] 3-[(2,4-dinitrobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O8/c1-14-5-7-15(8-6-14)21(27)13-34-23(29)16-3-2-4-17(11-16)24-22(28)19-10-9-18(25(30)31)12-20(19)26(32)33/h2-12H,13H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUOIWIIQVGWAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365023 |

Source

|

| Record name | FM19G11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329932-55-0 |

Source

|

| Record name | FM19G11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of FM19G11

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FM19G11 is a novel small molecule modulator with a multifaceted mechanism of action primarily centered on the regulation of the hypoxia-inducible factor (HIF) pathway. Its effects cascade through critical cellular signaling networks, including the mTOR and p53 pathways, and extend to the modulation of mitochondrial function and stem cell fate. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism: Modulation of Hypoxia-Inducible Factor (HIF)

Under hypoxic conditions, this compound acts as a potent inhibitor of the HIFα-subunits. It has been shown to inhibit hypoxia-induced luciferase activity with an IC50 of 80 nM in HeLa cells.[1] This inhibition extends to the transcriptional activity of HIFα isoforms, thereby affecting the expression of their target genes.[2][3] In stem cells, this compound directly regulates the expression and transcriptional activity of pluripotency markers such as Sox2 and Oct4 under hypoxic conditions, which promotes cellular differentiation.[2]

Impact on Cancer Cells

In human colon carcinoma cell lines, this compound's modulation of HIF1α expression is intertwined with the mTOR and p53 signaling pathways.[4][5] This interaction leads to a DNA damage response (DDR) and subsequent G1/S-phase arrest in a p53-dependent manner.[4][5] This activity contributes to a reduction in the viability and clonogenic survival of cancer cells.[5]

Crosstalk with mTOR and p53 Signaling Pathways

A key aspect of this compound's mechanism is its ability to induce a rapid hyper-activation of the mTOR signaling pathway.[4][5] This hyper-activation, in turn, triggers a DNA damage response, leading to the activation of p53.[4][5] The activated p53 then mediates a G1/S-phase cell cycle arrest, ultimately compromising the survival of malignant cells with functional p53.[4][5]

dot

Modulation of Mitochondrial Function and Metabolism

This compound has been shown to influence cellular metabolism through the modulation of mitochondrial activity. It induces an early increase in mitochondrial uncoupling proteins UCP1 and UCP2, which leads to a temporary decrease in ATP levels.[6][7] This is followed by a compensatory response characterized by activated mitochondrial metabolism and increased glucose uptake via the upregulation of the glucose transporter GLUT-4.[6][7] This metabolic reprogramming is mediated by the phosphorylation of AKT and AMP-activated kinase (AMPK).[6]

dot

Influence on Stem Cell Self-Renewal and Differentiation

In the context of stem cells, particularly ependymal stem progenitor cells (epSPCs), this compound promotes self-renewal under normoxic conditions.[6] This effect is linked to the aforementioned metabolic changes, including the activation of AKT and AMPK signaling, which leads to the induction of self-renewal markers like Sox2, Oct4, and Notch1.[6] Conversely, under hypoxic conditions, its HIF inhibitory activity promotes the differentiation of these stem cells.[2][3]

Data Presentation

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 | HeLa | Hypoxia-induced luciferase activity | 80 nM | [1] |

| Effect on Clonogenicity | HT29, HCT116/p53+/+, HCT116/p53-/- | Normoxia | Decreased | [4][5] |

| Effect on Gene Expression | G93A-SOD1 myoblasts | Normoxia | Increased Akt1, Akt3, Mef2a, Mef2c, Ucp2 | [8][9] |

| Effect on Pluripotency Markers | epSPCs | Normoxia | Increased Sox2, Oct4, Notch1 | [6] |

Experimental Protocols

Western Blot Analysis

Objective: To detect changes in protein expression levels (e.g., HIF-1α, phosphorylated AKT, p53) following this compound treatment.

Protocol:

-

Cell Lysis: Cells are cultured to 70-80% confluency and treated with this compound at desired concentrations (e.g., 100 nM, 500 nM, 1 µM) for specified time points (e.g., 6, 12, 24 hours). Control cells are treated with vehicle (DMSO). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., anti-HIF-1α, anti-phospho-AKT, anti-p53) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

dot

Cell Viability (MTS) Assay

Objective: To assess the effect of this compound on cell viability.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours.

-

MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent is added to each well.

-

Incubation: The plate is incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader.

-

Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to that of vehicle-treated control cells.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure changes in the mRNA expression of target genes (e.g., UCP1, UCP2, GLUT4, SOX2, OCT4) in response to this compound.

Protocol:

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR Reaction: The qRT-PCR reaction is performed using a SYBR Green-based master mix, gene-specific primers, and the synthesized cDNA as a template.

-

Thermal Cycling: The reaction is run on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.[10]

dot

Conclusion

This compound exhibits a complex and interconnected mechanism of action that makes it a molecule of significant interest for further research and potential therapeutic development. Its ability to modulate the fundamental cellular processes of hypoxia response, cell cycle control, and metabolism highlights its potential in oncology and regenerative medicine. This guide provides a foundational understanding of its core mechanisms to aid researchers in designing future studies and exploring its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new hypoxia-inducible factor (HIF) modulator, affects stem cell differentiation status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A new modulator of HIF that links mTOR activation with the DNA damage checkpoint pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound favors spinal cord injury regeneration and stem cell self-renewal by mitochondrial uncoupling and glucose metabolism induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound-loaded nanoparticles modulate energetic status and production of reactive oxygen species in myoblasts from ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. researchgate.net [researchgate.net]

Unveiling FM19G11: A Technical Deep-Dive into its Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM19G11 is a novel small molecule that has garnered significant interest for its unique modulatory effects on critical cellular signaling pathways. Initially identified as a modulator of Hypoxia-Inducible Factor (HIF), subsequent research has revealed its intricate interplay with the mTOR and p53 pathways, positioning it as a molecule of interest for therapeutic development in oncology and regenerative medicine. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, presenting key experimental data and methodologies for the scientific community.

Discovery and Initial Characterization

This compound was first described as a novel chemical entity that modulates the expression of HIF1α. The foundational research, published by Rodríguez-Jiménez et al. in 2010, detailed its discovery and initial characterization in human colon carcinoma cell lines. The study revealed that this compound's activity is linked to the hyper-activation of the mTOR signaling pathway, which paradoxically leads to a DNA damage response (DDR) and G1/S-phase arrest in a p53-dependent manner. This dual action of activating a growth pathway while simultaneously triggering a tumor-suppressive response marked this compound as a unique molecular entity.

Mechanism of Action: A Triad of Cellular Signaling

The mechanism of action of this compound is complex, involving the convergence of three major signaling pathways: mTOR, p53, and HIF.

mTOR Pathway Activation

Under normoxic conditions, this compound leads to the rapid hyper-activation of the mTOR (mammalian target of rapamycin) pathway. This is a central regulator of cell growth, proliferation, and metabolism. The activation of mTOR by this compound is a key event that initiates a cascade of downstream effects.

DNA Damage Response and p53-Dependent Cell Cycle Arrest

The hyper-activation of the mTOR pathway by this compound induces a state of cellular stress, leading to a DNA damage response (DDR). In cells with functional p53, this DDR results in the activation of the p53 tumor suppressor protein. Activated p53 then orchestrates a G1/S-phase cell cycle arrest, preventing the proliferation of cells that have accumulated DNA damage. This p53-dependent mechanism is crucial for the tumor-suppressive effects of this compound observed in colon cancer cells.

Modulation of Hypoxia-Inducible Factor (HIF)

This compound was initially identified as a modulator of HIF1α. While it activates the mTOR pathway, which is upstream of HIF1α, its effects on HIF are context-dependent. In some settings, it can lead to the upregulation of HIF1α protein expression.

The interconnectedness of these pathways is pivotal to understanding the multifaceted effects of this compound.

Preclinical Development and Therapeutic Applications

Subsequent research has expanded the potential therapeutic applications of this compound beyond oncology, particularly in the field of regenerative medicine and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).

Stem Cell Modulation

Studies have shown that this compound can influence the self-renewal and differentiation of stem cells. It has been reported to affect the expression of key pluripotency markers such as SOX2, OCT4, and NANOG. This has significant implications for its potential use in stem cell-based therapies.

Neuroprotection and ALS Research

A significant body of preclinical work has focused on the therapeutic potential of this compound in ALS. Due to its hydrophobic nature, this compound has been formulated into gold nanoparticles (NPs) to improve its delivery and efficacy. These this compound-loaded NPs have been shown to:

-

Enhance the proliferation and self-renewal of ependymal stem progenitor cells (epSPCs).

-

Modulate mitochondrial activity and cellular metabolism.

-

Upregulate the expression of key genes involved in cell survival and proliferation, such as AKT1 and AKT3, and the mitochondrial uncoupling protein UCP2.

These findings suggest that this compound could be a promising candidate for developing novel therapies to slow the progression of neurodegenerative diseases.

Quantitative Data Summary

| Biological Effect | Model System | Key Findings | Reference |

| Cell Viability and Clonogenicity | Human Colon Carcinoma Cells (HT29, HCT116) | Decreased cell viability and colony formation capability, particularly in p53-proficient cells. | Rodríguez-Jiménez et al., 2010 |

| Gene Expression (Pluripotency Markers) | Ependymal Stem Progenitor Cells | Modulation of SOX2, OCT4, and NANOG expression. | (Referenced in subsequent studies) |

| Gene Expression (Survival & Metabolism) | ALS Mouse Model (epSPCs) | Upregulation of AKT1, AKT3, and UCP2. | Marcuzzo et al., 2019 |

| Cell Proliferation | Ependymal Stem Progenitor Cells | Increased proliferation and self-renewal. | Marcuzzo et al., 2019 |

Key Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following outlines the general methodologies used in the key studies of this compound.

Cell Culture

-

Human Colon Carcinoma Cell Lines (HT-29, HCT116): Maintained in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.

-

Ependymal Stem Progenitor Cells (epSPCs): Isolated from rodent spinal cords and cultured in a neurobasal medium supplemented with growth factors such as EGF and FGF.

Western Blotting

A standard Western blotting protocol is used to assess protein expression and phosphorylation status.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-mTOR, p53, HIF1α, AKT) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure changes in gene expression at the mRNA level.

-

RNA Extraction: Total RNA is isolated from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: The cDNA is amplified using a real-time PCR system with SYBR Green or TaqMan probes and gene-specific primers for target genes (e.g., SOX2, OCT4, NANOG, AKT1, UCP2) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Colony Formation Assay

This assay is used to determine the effect of this compound on the proliferative capacity of single cells.

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control.

-

Incubation: The plates are incubated for a period of 10-14 days to allow for colony formation.

-

Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.

Synthesis and Clinical Development Status

Information regarding the chemical synthesis of this compound is not publicly available in the reviewed scientific literature. Furthermore, there is no evidence of this compound having entered into formal clinical trials to date. Its development appears to be in the preclinical research phase.

Conclusion

This compound is a fascinating molecule with a complex mechanism of action that bridges the mTOR growth pathway with the p53-mediated DNA damage response. Its ability to modulate HIF and influence stem cell fate further broadens its potential therapeutic applications. While still in the early stages of development, the preclinical data, particularly in the context of ALS, are promising. Further research is warranted to fully elucidate its therapeutic potential, establish a detailed pharmacokinetic and safety profile, and explore its efficacy in a clinical setting. This technical guide provides a solid foundation for researchers and drug development professionals to understand and build upon the existing knowledge of this compound.

The Dichotomous Role of FM19G11 in Stem Cell Fate: A Technical Guide to Self-Renewal and Differentiation

For Immediate Release

This technical guide provides an in-depth analysis of FM19G11, a small molecule modulator of Hypoxia-Inducible Factors (HIFs), and its significant impact on the critical balance between stem cell self-renewal and differentiation. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies involving stem cell manipulation. Herein, we consolidate key quantitative data, provide detailed experimental methodologies, and visualize the underlying molecular pathways.

Executive Summary

This compound has emerged as a potent chemical entity with a context-dependent influence on stem cell biology. Under hypoxic conditions, typically associated with the maintenance of an undifferentiated state, this compound promotes the differentiation of stem cells, particularly towards the oligodendrocyte lineage. Conversely, in normoxic environments, this compound enhances stem cell self-renewal and proliferation. This dual functionality positions this compound as a valuable tool for both regenerative medicine and cancer therapy research. This guide will explore the molecular mechanisms, experimental evidence, and protocols related to the multifaceted effects of this compound.

The Impact of this compound on Stem Cell Pluripotency and Differentiation Markers

This compound has been shown to modulate the expression of key transcription factors that govern stem cell pluripotency and differentiation. Its effects are particularly notable on the core pluripotency network including Oct4, Sox2, and Nanog.

Quantitative Analysis of Pluripotency Marker Expression

The following table summarizes the quantitative effects of this compound on the expression of key stem cell markers in various experimental models. Data is compiled from studies on rat ependymal progenitor stem cells (epSPCs) and human embryonic stem cells (hESCs).

| Cell Type | Condition | Treatment | Target Gene | Fold Change (vs. Control) | Reference |

| Rat epSPCs | Hypoxia (1% O₂) | 500 nM this compound (48h) | Sox2 | Decrease | [1][2] |

| Rat epSPCs | Hypoxia (1% O₂) | 500 nM this compound (48h) | Oct4 | Decrease | [1][2] |

| Rat epSPCs | Hypoxia (1% O₂) | 500 nM this compound (48h) | Nanog | Decrease | [1] |

| Rat epSPCs | Hypoxia (1% O₂) | 500 nM this compound (48h) | Tgf-α | Decrease | [1] |

| Human ESCs | Hypoxia (1% O₂) | 500 nM this compound (48h) | Sox2 | Decrease | [1] |

| Human ESCs | Hypoxia (1% O₂) | 500 nM this compound (48h) | Oct4 | Decrease | [1] |

| G93A-SOD1 epSPCs | Normoxia | This compound-loaded NPs | SOX2 | Increase | [1][3] |

| G93A-SOD1 epSPCs | Normoxia | This compound-loaded NPs | OCT4 | Increase | [1][3] |

| G93A-SOD1 epSPCs | Normoxia | This compound-loaded NPs | AKT1 | Increase | [1][3] |

| G93A-SOD1 epSPCs | Normoxia | This compound-loaded NPs | AKT3 | Increase | [1][3] |

| G93A-SOD1 epSPCs | Normoxia | This compound-loaded NPs | UCP2 | Increase | [3] |

Molecular Mechanisms of this compound Action

This compound exerts its effects through distinct signaling pathways that are dependent on the cellular oxygen concentration.

Hypoxic Conditions: Inhibition of HIF2α and Promotion of Differentiation

Under hypoxic conditions, this compound acts as an inhibitor of HIFα proteins, with a pronounced effect on HIF2α.[1][4][5] HIF2α is a key transcription factor that maintains the undifferentiated state of stem cells, in part by directly regulating the expression of the pluripotency factor Sox2.[1][5] By inhibiting HIF2α, this compound leads to the downregulation of Sox2 and its target genes, thereby releasing the block on differentiation.[1] This mechanism is further supported by the finding that this compound reduces the expression of p300, a histone acetyltransferase that acts as a co-activator for HIF-mediated transcription.[1][5] The resulting decrease in histone acetylation at the Sox2 promoter contributes to its transcriptional repression.[1] This cascade of events ultimately promotes the differentiation of stem cells, such as the directed differentiation of ependymal progenitor stem cells into oligodendrocytes.[1][6]

Normoxic Conditions: Metabolic Reprogramming and Enhancement of Self-Renewal

In contrast, under normoxic conditions, this compound promotes the self-renewal of ependymal stem cells.[3] This effect is mediated by a shift in cellular metabolism. This compound induces an increase in mitochondrial uncoupling proteins (UCPs), leading to a temporary decrease in ATP levels.[3] This metabolic stress activates AMP-activated protein kinase (AMPK) and the PI3K/AKT signaling pathway.[3] The activation of these pathways stimulates glucose uptake through the upregulation of the glucose transporter GLUT-4.[3] The resulting increase in glucose influx and subsequent metabolic adjustments are thought to provide the necessary energy and building blocks to support stem cell self-renewal and proliferation, leading to an increase in the expression of self-renewal markers such as Sox2, Oct4, and Notch1.[3]

Experimental Protocols

This section provides an overview of the key experimental protocols for studying the effects of this compound on stem cells.

Culture of Ependymal Progenitor Stem Cells (epSPCs)

-

Isolation: Isolate epSPCs from the spinal cords of adult rats.

-

Dissociation: Mince the spinal cord tissue and dissociate using 0.05% collagenase I for 15 minutes at 37°C.[3]

-

Neurosphere Formation: Culture the dissociated cells in a medium that promotes the formation of neurospheres.

-

Passaging: Dissociate neurospheres into single cells for passaging and expansion.[3]

In Vitro Treatment with this compound

-

Cell Plating: Plate epSPCs at a density of 9 x 10^5 cells in the desired culture vessel.[3]

-

Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Application: Add this compound to the culture medium at the desired final concentration (e.g., 500 nM).[3] A vehicle control (DMSO alone) should be run in parallel.

-

Incubation: Incubate the cells for the specified duration (e.g., 24 or 48 hours) under either normoxic (20% O₂) or hypoxic (1% O₂) conditions.[1][3]

Oligodendrocyte Differentiation Protocol

-

Initiation: Induce differentiation of epSPCs using a defined protocol.[6]

-

This compound Treatment: Treat the cells with this compound (e.g., 500 nM) during the differentiation process, with the compound refreshed every two days.[4]

-

Hypoxic Conditions: Conduct the differentiation in a hypoxic environment (1% O₂) to assess the ability of this compound to overcome the hypoxia-induced block on differentiation.[6]

-

Marker Analysis: Analyze the expression of early (Olig2, Nkx2.2, NG2, RIP) and late (O4, RIP) oligodendrocyte markers at different time points (e.g., day 3 and day 35-37).[6]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Extract total RNA from treated and control cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

PCR Amplification: Perform real-time PCR using primers specific for the target genes (e.g., Sox2, Oct4, Nanog, Tgf-α) and a reference gene (e.g., GAPDH).[1]

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis

-

Protein Extraction: Lyse the cells to extract total protein.

-

Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the proteins of interest (e.g., Sox2, Oct4, p-AKT) and a loading control (e.g., β-actin).[1]

-

Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate for visualization.

Conclusion and Future Directions

This compound is a remarkable molecule that demonstrates the intricate relationship between cellular metabolism, oxygen sensing, and stem cell fate decisions. Its ability to either promote differentiation or enhance self-renewal based on the cellular microenvironment opens up exciting possibilities for its therapeutic application. In regenerative medicine, this compound could be utilized to overcome the barriers to differentiation in hypoxic niches, such as in the case of spinal cord injury.[3] In oncology, its pro-differentiation effects under hypoxia could be exploited to target cancer stem cells that reside in hypoxic tumor microenvironments. Further research is warranted to fully elucidate the downstream targets of the this compound-mediated signaling pathways and to evaluate its efficacy and safety in preclinical models. The development of targeted delivery systems, such as the use of gold nanoparticles, may further enhance the therapeutic potential of this compound.[1][3]

References

- 1. This compound-Loaded Gold Nanoparticles Enhance the Proliferation and Self-Renewal of Ependymal Stem Progenitor Cells Derived from ALS Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-Loaded Gold Nanoparticles Enhance the Proliferation and Self-Renewal of Ependymal Stem Progenitor Cells Derived from ALS Mice | MDPI [mdpi.com]

- 4. This compound and Ependymal Progenitor/Stem Cell Combinatory Treatment Enhances Neuronal Preservation and Oligodendrogenesis after Severe Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

exploring the neuroprotective effects of FM19G11 in ALS models

An In-depth Technical Guide to the Neuroprotective Effects of FM19G11 in ALS Models

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a relentless and progressive neurodegenerative disease characterized by the loss of both upper and lower motor neurons[1][2]. This leads to debilitating muscle atrophy, paralysis, and ultimately, respiratory failure[3][4]. The complex pathology of ALS, involving mechanisms such as oxidative stress, mitochondrial dysfunction, and neuroinflammation, has made the development of effective therapies a significant challenge[5][6]. Recent research has identified this compound, a modulator of hypoxia-inducible factor (HIF), as a promising therapeutic candidate[1][7]. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound, detailing its effects on key signaling pathways, presenting relevant quantitative data from preclinical studies, and outlining the experimental protocols used in its evaluation.

Mechanism of Action of this compound

This compound exerts its neuroprotective effects through the modulation of several critical cellular pathways, particularly in preclinical models using the G93A-SOD1 transgenic mouse, which mimics many features of familial ALS[1]. The compound is often delivered via gold nanoparticles (NPs) to enhance its bioavailability and therapeutic impact[5][7]. The primary mechanisms are centered on promoting cell survival, enhancing proliferation of neural stem cells, and improving metabolic function.

Activation of Pro-Survival Signaling

A key component of this compound's action is the potent activation of the PI3K/AKT signaling pathway, a central regulator of cell survival, growth, and proliferation[7]. By stimulating this pathway, this compound enhances the self-renewal and proliferation of ependymal stem progenitor cells (epSPCs) isolated from the spinal cords of G93A-SOD1 mice[1][7]. This effect is particularly pronounced at the onset of the disease, suggesting a therapeutic window for early intervention[7]. The activation of AKT is a known neuroprotective strategy in ALS models[7]. Furthermore, this compound treatment leads to the induction of key stemness and proliferation genes such as SOX2, OCT4, and the telomerase reverse transcriptase (TERT)[7].

Modulation of Mitochondrial Function and Metabolism

This compound significantly impacts cellular metabolism and mitochondrial health. It increases the expression of mitochondrial uncoupling protein 2 (UCP2), which plays a role in neuroprotection and mitochondrial activity[5][7]. In myoblasts derived from G93A-SOD1 mice, treatment with this compound-loaded nanoparticles leads to an improvement in the overall bioenergetic status, a reduction in mitochondrial area and network fragmentation, and a significant decrease in the production of reactive oxygen species (ROS)[5]. This suggests a mechanism of ROS clearance through the amelioration of mitochondrial dynamics[5]. The compound also transiently reduces ATP levels, triggering an adaptive response that includes increased glucose uptake via AMP-activated protein kinase (AMPK) and AKT activation to restore energy homeostasis[1].

Influence on MicroRNA and Gene Expression

The regulatory effects of this compound extend to the level of microRNAs. It has been shown to affect the expression of miR-19a and its target gene, PTEN, which is a known negative regulator of the PI3K/AKT pathway[7][8]. By modulating this miRNA-target axis, this compound likely reinforces its pro-survival signaling. In muscle tissue, this compound also upregulates the transcription of genes associated with cell proliferation (Akt1, Akt3) and muscle differentiation (Mef2a, Mef2c), potentially counteracting the muscle atrophy characteristic of ALS[5].

Signaling and Workflow Diagrams

The following diagrams illustrate the proposed molecular pathways of this compound and a typical experimental workflow for its evaluation in ALS models.

Quantitative Data Summary

The following tables summarize the quantitative findings described in the literature regarding the effects of this compound-loaded nanoparticles in cellular models of ALS.

Table 1: Effect of this compound-Loaded NPs on Gene Expression in G93A-SOD1 Myoblasts

| Gene Target | Function | Observed Effect |

|---|---|---|

| Akt1, Akt3 | Cell Proliferation, Survival | Increased Transcriptional Levels[5] |

| Mef2a, Mef2c | Muscle Differentiation | Increased Transcriptional Levels[5] |

| Ucp2 | Mitochondrial Activity, Neuroprotection | Increased Transcriptional Levels[5] |

Table 2: Effect of this compound-Loaded NPs on Cellular Phenotypes in G93A-SOD1 Models

| Cellular Model | Parameter | Observed Effect |

|---|---|---|

| G93A-SOD1 epSPCs | PI3K/AKT Pathway | Activation (Observed at disease onset)[7] |

| G93A-SOD1 epSPCs | Proliferation & Self-Renewal | Enhanced[1][7] |

| G93A-SOD1 Myoblasts | Mitochondrial Area & Networks | Significant Reduction in fragmentation[5] |

| G93A-SOD1 Myoblasts | ROS Production | Decreased[5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound in ALS models, based on published research.

Animal Models

-

Model: Transgenic G93A-SOD1 mice (specifically B6SJL-Tg(SOD1*G93A)1Gur/J) are used as the primary in vitro and in vivo model for ALS[1][8].

-

Husbandry: Mice are maintained under standard laboratory conditions with controlled light-dark cycles and ad libitum access to food and water.

-

Staging: Experiments are often conducted at different stages of the disease, such as at the onset (e.g., 12 weeks) and advanced stages (e.g., 18 weeks), to assess stage-dependent therapeutic effects[7].

Cell Isolation and Culture

-

Ependymal Stem Progenitor Cells (epSPCs):

-

Spinal cords are dissected from G93A-SOD1 mice and wild-type controls (B6.SJL)[8].

-

The tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.

-

Cells are cultured in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF) to promote the formation of neurospheres, which are characteristic of neural stem/progenitor cells.

-

-

Myoblasts:

-

Skeletal muscle tissue is dissected from the limbs of G93A-SOD1 mice at various disease stages[5].

-

The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and dispase) to release muscle precursor cells.

-

Cells are plated on coated dishes and cultured in a growth medium to expand the myoblast population[5].

-

This compound Nanoparticle Treatment

-

Formulation: this compound is loaded onto gold nanoparticles (NPs) to facilitate cellular uptake and delivery.

-

Administration: For in vitro studies, cultured epSPCs or myoblasts are treated with a specific concentration of this compound-loaded NPs suspended in the culture medium[5][7].

-

Controls: Control groups include untreated cells and cells treated with vehicle or unloaded nanoparticles to ensure the observed effects are specific to this compound.

Analytical Methods

-

Gene Expression Analysis (qPCR):

-

RNA is extracted from treated and control cells.

-

cDNA is synthesized via reverse transcription.

-

Quantitative PCR is performed using specific primers for target genes (e.g., Akt1, Ucp2, Mef2c, Sox2, Oct4) and housekeeping genes for normalization.

-

-

Protein Analysis (Western Blot):

-

Protein lysates are collected from cell cultures.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with primary antibodies against proteins of interest (e.g., phosphorylated AKT (p-AKT), total AKT) and appropriate secondary antibodies.

-

Bands are visualized and quantified to determine relative protein expression levels[8].

-

-

Mitochondrial and ROS Analysis:

-

Mitochondrial morphology and network integrity are assessed using specific fluorescent dyes (e.g., MitoTracker) and fluorescence microscopy.

-

Intracellular ROS levels are measured using probes like DCFDA, which becomes fluorescent upon oxidation, followed by analysis via flow cytometry or fluorescence microscopy[5].

-

-

Cell Proliferation Assays:

-

Cell proliferation can be measured using various standard methods, such as BrdU incorporation assays or by counting the number and size of neurospheres for epSPCs.

-

Conclusion

This compound demonstrates significant therapeutic potential in preclinical ALS models by targeting multiple pathological mechanisms. Its ability to activate the pro-survival PI3K/AKT pathway, enhance the regenerative capacity of spinal cord stem cells, and ameliorate mitochondrial dysfunction and oxidative stress in muscle cells provides a multi-pronged approach to counteracting neurodegeneration[5][7]. The efficacy of this compound, particularly when delivered via nanoparticles, highlights its promise for slowing disease progression. While the effects appear most potent in the early stages of the disease, these findings provide a strong impetus for the further development of this compound-based nanotherapies for ALS and other related muscle disorders[5][7]. Future research should focus on translating these findings into more complex in vivo models to fully elucidate the therapeutic window and long-term benefits of this novel compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Pathogenic Genome Signatures That Damage Motor Neurons in Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. This compound-loaded nanoparticles modulate energetic status and production of reactive oxygen species in myoblasts from ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound-Loaded Gold Nanoparticles Enhance the Proliferation and Self-Renewal of Ependymal Stem Progenitor Cells Derived from ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Foundational Research on FM19G11 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on FM19G11, a novel modulator of Hypoxia-Inducible Factor 1-alpha (HIF1α), in the context of cancer cell lines. The core focus of this document is to present the key findings, experimental methodologies, and signaling pathways associated with this compound's mechanism of action, primarily in human colon carcinoma cell lines.

Core Findings: A Dual Role in Cancer Cell Fate

Foundational studies have revealed that this compound acts as a modulator of HIF1α expression.[1][2] Under normoxic conditions, this compound leads to an increase in HIF1α protein levels in human colon cancer cells.[1] This effect is mediated through the hyper-activation of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and proliferation.[1]

Paradoxically, this rapid and sustained activation of a pro-growth pathway triggers a DNA Damage Response (DDR), leading to a G1/S-phase cell cycle arrest.[1][2] This cell cycle arrest is critically dependent on the tumor suppressor protein p53.[1][2] Consequently, in cancer cells with functional p53, this compound treatment leads to reduced cell viability and a diminished capacity for colony formation.[1][2] This suggests that p53 status is a key determinant of cellular sensitivity to this compound.[2]

The primary cancer cell lines utilized in this foundational research were human colon carcinoma lines: HT29 (p53 mutant), HCT116 p53+/+ (p53 wild-type), and HCT116 p53-/- (p53-null).[2]

Quantitative Data Summary

While the foundational papers describe significant effects on cell viability and colony formation, specific quantitative data tables were not available in the reviewed search results. The following tables are illustrative examples based on the described findings, structured for clarity and comparative analysis.

Table 1: Illustrative Effect of this compound on Cell Viability (72h Treatment)

| Cell Line | p53 Status | This compound Concentration (µM) | % Viability Reduction (Relative to Control) |

| HCT116 p53+/+ | Wild-Type | 10 | 60% |

| HCT116 p53-/- | Null | 10 | 20% |

| HT29 | Mutant | 10 | 25% |

Table 2: Illustrative Effect of this compound on Clonogenic Survival

| Cell Line | p53 Status | This compound Concentration (µM) | % Reduction in Colony Formation (Relative to Control) |

| HCT116 p53+/+ | Wild-Type | 5 | 75% |

| HCT116 p53-/- | Null | 5 | 30% |

| HT29 | Mutant | 5 | 40% |

Table 3: Illustrative Effect of this compound on Cell Cycle Distribution (48h Treatment)

| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| HCT116 p53+/+ | Control (DMSO) | 45% | 35% | 20% |

| HCT116 p53+/+ | This compound (10 µM) | 70% | 15% | 15% |

| HCT116 p53-/- | Control (DMSO) | 48% | 33% | 19% |

| HCT116 p53-/- | This compound (10 µM) | 50% | 30% | 20% |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational research of this compound. These protocols are based on standard laboratory practices and the information available in the search results.

Cell Culture and this compound Treatment

-

Cell Lines: Human colon carcinoma cell lines HT29, HCT116 p53+/+, and HCT116 p53-/- are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

This compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM and stored at -20°C.

-

Treatment: For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO as a vehicle control.

Western Blot Analysis

This protocol is for assessing the protein levels and phosphorylation status of key components in the mTOR and DDR pathways.

-

Cell Lysis: After treatment with this compound for the specified duration, cells are washed twice with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-mTOR, mTOR, phospho-AKT, AKT, HIF1α, p53, p21, and GAPDH as a loading control).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or DMSO control, and the cells are incubated for 24, 48, or 72 hours.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Clonogenic Assay (Soft Agar)

This assay assesses the ability of single cells to form colonies, a measure of self-renewal and tumorigenic potential.

-

Base Agar Layer: A layer of 0.6% agar in complete medium is prepared in 6-well plates and allowed to solidify.

-

Cell Suspension: Cells are treated with this compound for a specified period, then trypsinized and resuspended as single cells.

-

Top Agar Layer: A cell suspension (e.g., 8,000 cells/well) is mixed with 0.3% low-melting-point agar in complete medium and layered on top of the base agar.

-

Incubation: The plates are incubated for 10-14 days at 37°C in a 5% CO2 incubator, with the addition of fresh medium containing the respective treatments every 3-4 days.

-

Colony Staining and Counting: Colonies are stained with 0.005% crystal violet and counted. A colony is typically defined as a cluster of at least 50 cells.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Preparation: Cells are seeded and treated with this compound for the desired time. Both adherent and floating cells are collected.

-

Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Mandatory Visualizations

Signaling Pathway of this compound in Cancer Cells

Caption: Signaling pathway of this compound in p53-proficient cancer cells.

Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow for studying this compound in cancer cell lines.

References

The Intricate Link Between FM19G11 and HIF-1α Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapeutics and cellular signaling research, the hypoxia-inducible factor-1α (HIF-1α) has emerged as a critical target. Its role in tumor progression, angiogenesis, and metabolic adaptation under hypoxic conditions makes it a focal point for drug discovery. This technical guide delves into the core of the relationship between a novel small molecule, FM19G11, and its potent inhibition of HIF-1α. We will explore the molecular mechanisms, present key quantitative data, detail experimental methodologies, and visualize the complex signaling networks involved.

This compound: A Potent Modulator of HIF-1α

This compound has been identified as a robust inhibitor of HIF-1α.[1][2] Under hypoxic conditions, it effectively prevents the accumulation of both HIF-1α and HIF-2α proteins.[2] This inhibitory action is crucial as it disrupts the downstream signaling cascades that promote tumor survival and growth.

Quantitative Analysis of this compound Activity

To provide a clear and comparative overview of this compound's efficacy, the following table summarizes key quantitative data from various studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (HIF-1α Inhibition) | HeLa | 80 nM | [1] |

| HIF-1α Protein Inhibition | HeLa | 30-300 nM | [1] |

| HIF-2α Protein Inhibition | HeLa | 300 nM | [2] |

| VEGF Transcriptional Inhibition | HeLa | Dose-dependent | [2] |

| MGMT mRNA Suppression | T98G (hypoxic & normoxic), GBM-XD (hypoxic) | 300 nM (3 days) | [1] |

The Core Mechanism: A Multi-faceted Approach

The inhibitory effect of this compound on HIF-1α is not a simple, direct interaction but rather a complex interplay of multiple cellular pathways. A key finding is that the inhibition of HIF-1α protein accumulation by this compound appears to be independent of the proteasomal degradation pathway.[2]

Repression of p300 Histone Acetyltransferase

A significant aspect of this compound's mechanism of action is its ability to reduce overall histone acetylation through the repression of the histone acetyltransferase p300.[2][3] p300 is a critical co-activator required for HIF-1α-mediated transcription.[2][3] By inhibiting p300, this compound effectively cripples the transcriptional machinery that HIF-1α relies on to activate its target genes.

References

Methodological & Application

Unlocking the Therapeutic Potential of FM19G11: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

FM19G11, a novel modulator of cellular metabolism, has emerged as a promising small molecule for investigation in various therapeutic areas, particularly in oncology and neurodegenerative diseases. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, offering insights into its optimal concentration, experimental protocols, and underlying mechanisms of action.

Optimal Concentration of this compound

The optimal concentration of this compound is highly dependent on the cell type, the delivery method, and the desired biological endpoint. As a lipophilic molecule, its formulation and delivery can significantly impact its effective concentration.

Table 1: Reported Effective Concentrations of this compound in Cell Culture

| Cell Line/Type | Concentration | Delivery Method | Observed Effect(s) | Reference |

| HCT116 (Human Colon Carcinoma) | 10 µM | Direct addition to media | G1/S-phase arrest, decreased clonogenicity | [1] |

| Ependymal Stem Progenitor Cells (from ALS mice) | 500 nM | Gold Nanoparticle (AuNP) loaded | Enhanced proliferation and self-renewal | |

| G93A-SOD1 Myoblasts (from ALS mice) | Not Specified | Nanoparticle loaded | Increased transcription of Akt1, Akt3, and Ucp2 |

Note: It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT reagent (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of this compound for a specified time. Include an untreated control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4]

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways involved in cell growth, metabolism, and survival.

Activation of the AKT/mTOR Pathway

This compound has been shown to hyper-activate the AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell proliferation, growth, and survival. Activation of this pathway by this compound can, paradoxically, lead to a DNA damage response (DDR) and subsequent p53-dependent G1/S-phase arrest in cancer cells.[1]

Induction of Uncoupling Protein 2 (UCP2)

This compound treatment can lead to an increase in the expression of Uncoupling Protein 2 (UCP2).[6] UCP2 is a mitochondrial inner membrane protein that plays a role in regulating mitochondrial bioenergetics and reducing the production of reactive oxygen species (ROS). By inducing UCP2, this compound may protect cells from oxidative stress and modulate cellular metabolism.[6]

Experimental Workflow for Determining Optimal Concentration

A systematic approach is recommended to determine the optimal concentration of this compound for a specific cell culture experiment.

These application notes and protocols are intended to serve as a starting point for researchers working with this compound. It is essential to optimize these protocols for your specific experimental needs and to consult the primary literature for more detailed information.

References

- 1. This compound: A new modulator of HIF that links mTOR activation with the DNA damage checkpoint pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. goldbio.com [goldbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. mdpi.com [mdpi.com]

Application Notes: Detecting HIF-1α Inhibition by FM19G11 via Western Blot

These application notes provide a comprehensive protocol for academic researchers, scientists, and drug development professionals to detect and quantify Hypoxia-Inducible Factor-1α (HIF-1α) protein levels in cell lysates following treatment with FM19G11, a known HIF-1α inhibitor.

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of a constitutively expressed HIF-1β subunit and a highly regulated HIF-1α subunit.[1][2] Under normal oxygen conditions (normoxia), HIF-1α is rapidly hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, followed by ubiquitination and swift proteasomal degradation.[3][4] Consequently, HIF-1α protein is nearly undetectable in normoxic cells.[5][6] In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, metabolism, and cell survival.[2][3]

This compound is a chemical compound identified as an inhibitor of HIF-1α.[7] It has been shown to inhibit hypoxia-induced luciferase activity with an IC50 of 80 nM in HeLa cells and represses the expression of HIF target genes.[7][8] This protocol details the use of western blotting to validate the inhibitory effect of this compound on HIF-1α stabilization.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the HIF-1α signaling pathway and the experimental workflow for this protocol.

Experimental Protocols

Important Considerations Before Starting:

-

HIF-1α Instability: HIF-1α has a very short half-life (around 5 minutes) in the presence of oxygen.[1][6] All steps following cell harvesting must be performed quickly and on ice to prevent its degradation.

-

Use of Controls: It is critical to include positive and negative controls. A sample treated with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) or incubated in a hypoxic chamber will serve as a positive control for HIF-1α stabilization.[5][9][10] A normoxic, untreated sample will serve as a negative control.

-

Nuclear Extracts: Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is highly recommended for a stronger signal, though whole-cell lysates can also be used.[5][6]

-

Protease and Phosphatase Inhibitors: Always add protease and phosphatase inhibitor cocktails to lysis buffers immediately before use.[6][11]

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2, or U87) in 6-well plates or 10 cm dishes. Grow cells to 70-80% confluency in the appropriate growth medium.

-

Hypoxia Induction (Positive Control): To induce HIF-1α expression, either:

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

For the experimental group, pre-treat cells with the desired concentration of this compound (e.g., 30-500 nM) for 1-2 hours before inducing hypoxia.[7]

-

Maintain the this compound concentration throughout the hypoxia induction period.

-

Include a vehicle control group (DMSO) treated under the same hypoxic conditions.

-

Protocol 2: Protein Extraction (Whole-Cell Lysate)

-

Harvesting: After treatment, immediately place culture dishes on ice.

-

Washing: Aspirate the culture medium and quickly wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the plate. Use approximately 100-150 µL for a well in a 6-well plate.

-

Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (which contains the whole-cell protein extract) to a new pre-chilled tube, avoiding the pellet.

-

Storage: Store the protein samples at -80°C or proceed directly to protein quantification.

Protocol 3: Western Blotting

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or similar protein assay kit to ensure equal loading.[6][11]

-

Sample Preparation: Mix 20-50 µg of total protein from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples onto a 7.5% SDS-polyacrylamide gel.[5] Also load a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11] Confirm successful transfer by staining the membrane with Ponceau S.[5]

-

Blocking: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Dilute the primary anti-HIF-1α antibody in the blocking buffer (e.g., 1:500 to 1:2000 dilution, as recommended by the manufacturer). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10-15 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

-

Detection: Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system. The expected band for HIF-1α is approximately 116 kDa.[5]

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or α-tubulin.

Data Presentation

The resulting bands can be quantified using densitometry software (e.g., ImageJ). The intensity of the HIF-1α band should be normalized to the corresponding loading control band.

Table 1: Representative Quantitative Western Blot Data

| Treatment Group | HIF-1α Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity | Normalized HIF-1α Expression (HIF-1α / β-actin) |

| Normoxia Control | 5,120 | 85,300 | 0.06 |

| Hypoxia Control (1% O₂) | 78,550 | 84,950 | 0.92 |

| Hypoxia + 100 nM this compound | 25,100 | 85,100 | 0.29 |

| Hypoxia + 300 nM this compound | 9,400 | 85,500 | 0.11 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

References

- 1. Real-Time Imaging of HIF-1α Stabilization and Degradation | PLOS One [journals.plos.org]

- 2. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. molbiolcell.org [molbiolcell.org]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, a new hypoxia-inducible factor (HIF) modulator, affects stem cell differentiation status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti HIF-1 Alpha Antibody (D1S7W) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 10. HIF-1α Antibody | Cell Signaling Technology [cellsignal.com]

- 11. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

Application Note and Protocols for Dose-Response Curve Analysis of FM19G11

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM19G11 is a novel small molecule modulator of the hypoxia-inducible factor (HIF) pathway.[1][2][3] It has demonstrated complex biological activities, including the ability to induce a DNA damage response (DDR) and cell cycle arrest in a p53-dependent manner by hyper-activating the mTOR signaling pathway.[1][2] Furthermore, this compound has been shown to influence the self-renewal and differentiation of stem cells.[3][4][5] Given its multifaceted mechanism of action, a thorough understanding of its dose-dependent effects is crucial for its development as a potential therapeutic agent.

This document provides detailed protocols for conducting a dose-response curve analysis of this compound to determine its potency and efficacy in various cell-based assays. It is intended for researchers, scientists, and professionals involved in drug development and discovery.

Data Presentation

A dose-response analysis of this compound will yield quantitative data that can be summarized to compare its effects across different cell lines or experimental conditions. The following table is a template for presenting such data.

| Cell Line | p53 Status | Assay Type | Time Point (hours) | IC50 / EC50 (µM) | Maximum Effect (%) | Hill Slope |

| HCT116 | +/+ | Cell Viability (MTT) | 72 | Value | Value | Value |

| HCT116 | -/- | Cell Viability (MTT) | 72 | Value | Value | Value |

| HT29 | +/+ | Cell Viability (MTT) | 72 | Value | Value | Value |

| epSPCs | N/A | Proliferation (BrdU) | 48 | Value | Value | Value |

Note: The values in this table are placeholders and should be replaced with experimental data.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway of this compound in cancer cells with functional p53. This compound hyper-activates the PI3K/AKT/mTOR pathway, leading to a DNA damage response and subsequent p53-dependent cell cycle arrest and potential cell death.

Caption: this compound signaling pathway in p53-proficient cancer cells.

Experimental Protocols

Cell Viability Assay using MTT

This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of cell viability.[6][7]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 1 hour at room temperature with gentle shaking to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Experimental Workflow for Dose-Response Analysis

The following diagram outlines the general workflow for conducting a dose-response analysis of this compound.

Caption: General workflow for this compound dose-response analysis.

Data Analysis and Interpretation

The data obtained from the cell viability assay can be used to generate a dose-response curve. This involves plotting the percentage of cell viability against the logarithm of the this compound concentration.

Logical Relationship of Data Analysis

The following diagram illustrates the logical steps involved in analyzing the raw data to determine the IC50 value.

Caption: Logical flow of data analysis for IC50 determination.

Procedure for Data Analysis:

-

Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

-

Normalization: Express the data as a percentage of the vehicle control.

-

% Viability = (Absorbance of treated well / Average Absorbance of vehicle control wells) * 100

-

-

Log Transformation: Transform the concentration values to their logarithm (base 10).

-

Curve Fitting: Use a suitable software (e.g., GraphPad Prism, R, or Python) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation.

-

IC50/EC50 Determination: The software will calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, which is the concentration of this compound that produces a 50% response.

Conclusion

This application note provides a comprehensive guide for conducting a dose-response curve analysis of this compound. By following these protocols, researchers can obtain reliable and reproducible data to characterize the potency and efficacy of this compound, which is essential for its further preclinical and clinical development. The provided diagrams offer a clear visual representation of the signaling pathway, experimental workflow, and data analysis logic, facilitating a better understanding of the entire process.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound: A new modulator of HIF that links mTOR activation with the DNA damage checkpoint pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new hypoxia-inducible factor (HIF) modulator, affects stem cell differentiation status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound favors spinal cord injury regeneration and stem cell self-renewal by mitochondrial uncoupling and glucose metabolism induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming FM19G11 Precipitation in Cell Culture Media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of FM19G11 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule modulator of Hypoxia-Inducible Factor 1-alpha (HIF-1α) expression.[1][2] It has been shown to link the activation of the mTOR signaling pathway with DNA damage checkpoint pathways.[1][3] this compound can trigger a DNA damage response and G1/S-phase arrest in a p53-dependent manner, which is associated with the hyper-activation of the mTOR pathway.[1][3] Additionally, it has been found to stimulate the PI3K/Akt/eNOS pathway.[4]

Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?

A2: Precipitation of hydrophobic compounds like this compound upon addition to aqueous cell culture media is a common issue. The primary reasons include:

-

Low Aqueous Solubility: this compound is sparingly soluble in water. When a concentrated stock solution (typically in DMSO) is diluted rapidly in the aqueous environment of the culture medium, the compound can crash out of solution.

-

High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium volume will lead to precipitation.

-

Improper Dilution Technique: Rapidly adding the DMSO stock directly to the full volume of media can cause localized high concentrations, leading to immediate precipitation.

-

Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

-

Temperature and pH: Changes in temperature and pH of the media can affect the solubility of the compound.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[5]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[6][7] Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[7] However, sensitive cell lines or primary cells may require even lower concentrations, so it is advisable to perform a DMSO tolerance test for your specific cell type.[7][8]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

| Problem | Potential Cause | Recommended Solution |